molecular formula C25H31N3O2S B11302171 N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11302171
M. Wt: 437.6 g/mol
InChI Key: DUIAWLBGUKLNJV-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a piperidinyl group, and a thiophenyl group, all connected through an oxazole ring. The presence of these diverse functional groups makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butylphenyl group: This step often involves Friedel-Crafts alkylation using tert-butylbenzene and a suitable catalyst.

    Attachment of the piperidinyl group: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced.

    Incorporation of the thiophenyl group: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-5-(phenyl)-1,2-oxazole-3-carboxamide
  • N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C25H31N3O2S

Molecular Weight

437.6 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-piperidin-1-ylethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H31N3O2S/c1-25(2,3)19-11-9-18(10-12-19)21(28-13-5-4-6-14-28)17-26-24(29)20-16-22(30-27-20)23-8-7-15-31-23/h7-12,15-16,21H,4-6,13-14,17H2,1-3H3,(H,26,29)

InChI Key

DUIAWLBGUKLNJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)N4CCCCC4

Origin of Product

United States

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